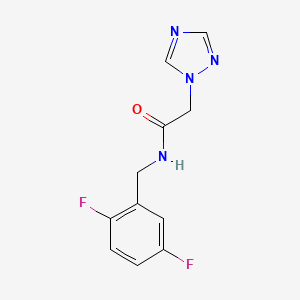

N-(2,5-二氟苄基)-2-(1H-1,2,4-三唑-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

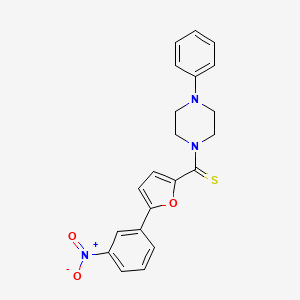

The synthesis of compounds related to N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide involves multiple steps, starting from base molecules such as 4-amino-4H-1,2,4-triazole, which reacts with acetyl chloride in dry benzene. This reaction pathway typically leads to various acetamide derivatives through subsequent reactions with aromatic aldehydes and hydrazine hydrate in ethanol. These processes are characterized by their specificity to the desired acetamide derivatives and are confirmed through spectroscopic methods such as 1H NMR and IR spectroscopy (Panchal & Patel, 2011).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those similar to N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, has been elucidated using various analytical techniques. X-ray diffraction analysis, for example, plays a crucial role in determining the crystal structure, confirming the molecular geometry, and identifying intermolecular interactions that stabilize the compound. These analyses reveal detailed insights into the compound's stereochemistry and molecular conformation (Wei-hua et al., 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of acetamide derivatives, including N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide, are influenced by their functional groups and molecular structure. Studies involving the synthesis and characterization of similar compounds highlight the role of substituents in determining their reactivity and interactions with other molecules. These properties are essential for understanding the compound's behavior in chemical reactions and its potential applications (Banks et al., 1996).

科学研究应用

合成和表征

- 合成过程:N-(2,5-二氟苯甲基)-2-(1H-1,2,4-三唑-1-基)乙酰胺及其衍生物通过各种方法合成。一种方法涉及4-氨基-4H-1,2,4-三唑与乙酰氯在干苯中反应,然后与各种芳香醛反应,得到N-取代化合物。这些合成化合物通常通过1H核磁共振和红外光谱等光谱方法进行表征,确保其纯度和结构 (Panchal & Patel, 2011)。

生物学和药理学评价

抗菌和抗真菌活性:从N-(2,5-二氟苯甲基)-2-(1H-1,2,4-三唑-1-基)乙酰胺衍生物合成的化合物已经被评估其抗菌和抗真菌活性。一些衍生物对细菌和真菌菌株表现出有希望的活性,使它们成为潜在的抗菌和抗真菌药物候选物 (Yurttaş et al., 2020)。

抗惊厥和神经毒性特性:某些衍生物已被研究其抗惊厥活性和神经毒性。一些化合物在各种测试中表现出显著的保护指数,表明它们作为抗惊厥药物的潜力 (Liu et al., 2016)。

抗氧化活性:N-(2,5-二氟苯甲基)-2-(1H-1,2,4-三唑-1-基)乙酰胺衍生物也已被评估其抗氧化活性。涉及光谱方法和密度泛函理论计算的各种研究表明显著的抗氧化潜力,表明它们在氧化应激相关疾病中的有用性 (Chkirate et al., 2019)。

绿色化学和合成优化

- 绿色化学方法:已经努力使用绿色化学方法合成衍生物,利用水和环保催化剂。这不仅提高了产率和减少了反应时间,还符合化学合成中的可持续实践 (Gondaliya & Kapadiya, 2021)。

属性

IUPAC Name |

N-[(2,5-difluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N4O/c12-9-1-2-10(13)8(3-9)4-15-11(18)5-17-7-14-6-16-17/h1-3,6-7H,4-5H2,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBHHWHKJLLPPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CNC(=O)CN2C=NC=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901330647 |

Source

|

| Record name | N-[(2,5-difluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819024 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2,5-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide | |

CAS RN |

866149-89-5 |

Source

|

| Record name | N-[(2,5-difluorophenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901330647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2493343.png)

![N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/no-structure.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2493348.png)

![2-Bromo-1-[2-(trifluoromethyl)pyridin-4-yl]ethan-1-one hydrobromide](/img/structure/B2493351.png)

![2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B2493354.png)

![2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid](/img/structure/B2493357.png)

![4-[2-(2,5-Dioxo-pyrrolidin-1-yl)-acetylamino]-benzoic acid ethyl ester](/img/structure/B2493362.png)

![N''-[3-(2-bromophenyl)propyl]guanidine hydroiodide](/img/structure/B2493365.png)